molecular formula C19H22N8O B2780593 N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide CAS No. 2380188-84-9

N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2780593
CAS RN: 2380188-84-9
M. Wt: 378.44
InChI Key: BIUFMWZNJPNSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several structural components common in medicinal chemistry, including a pyridinyl group, a 1,2,4-triazolo[4,3-b]pyridazine group, and a diazepane group. These groups are often found in compounds with various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For this compound, one might expect it to be relatively stable due to the presence of aromatic rings. It might also be soluble in organic solvents due to the presence of multiple nitrogen atoms .

Scientific Research Applications

Heterocyclic Compound Synthesis

Enaminones, closely related to the structure of the specified chemical, serve as key intermediates in synthesizing a wide range of heterocyclic compounds. These compounds have demonstrated significant antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones were synthesized and reacted with different compounds to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and various triazoles and triazines. Some of these derivatives showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments, and exhibited antimicrobial activity against selected pathogens (Riyadh, 2011).

Cardiovascular Research

Derivatives of triazolo[1,5-a]pyrimidines, which share structural motifs with the compound , were synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among them, specific compounds demonstrated potent cardiovascular effects, suggesting their potential as therapeutic agents for cardiovascular diseases (Sato et al., 1980).

Anxiolytic Activity Evaluation

The synthesis and evaluation of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines revealed some derivatives' anxiolytic activity. These compounds represent a new class that inhibits [3H]diazepam binding, a property that could be beneficial in developing new anxiolytic drugs (Albright et al., 1981).

Antimicrobial Evaluation

Novel thienopyrimidine derivatives, synthesized through reactions involving heteroaromatic o-aminonitrile, exhibited pronounced antimicrobial activity. These findings highlight the potential of structurally similar compounds to the one specified for antimicrobial research and development (Bhuiyan et al., 2006).

Vaporization Enthalpies Study

Research on the vaporization enthalpies of heterocyclic compounds, including triazolo[1,5-a]pyrimidine, has been conducted to understand their self-association properties better. This study provides insights into the physical chemistry of heterocyclic compounds, which could be relevant for various scientific and industrial applications (Lipkind et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and biological activity. Without more specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. Given the biological activities of similar compounds, it might be worth investigating its potential as a therapeutic agent .

properties

IUPAC Name

N-prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-2-8-21-19(28)26-12-3-11-25(13-14-26)17-5-4-16-22-23-18(27(16)24-17)15-6-9-20-10-7-15/h2,4-7,9-10H,1,3,8,11-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUFMWZNJPNSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.